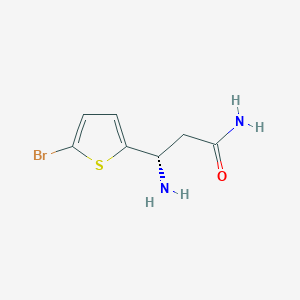![molecular formula C12H18N4O4S B15273321 2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C12H18N4O4S and a molecular weight of 314.36 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(piperazin-1-yl)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions using a base like triethylamine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is 2-amino-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide.
Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield a substituted sulfonamide derivative.
Scientific Research Applications
2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(piperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide
- 2-Nitro-N-(2-piperazin-1-ylethyl)benzenesulfonamide
Uniqueness
2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a nitro group and a piperazine moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H18N4O4S |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
2-nitro-N-(2-piperazin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18N4O4S/c17-16(18)11-3-1-2-4-12(11)21(19,20)14-7-10-15-8-5-13-6-9-15/h1-4,13-14H,5-10H2 |
InChI Key |
LPBXUJXSBRYQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)

![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)

![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)


![2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)


![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
